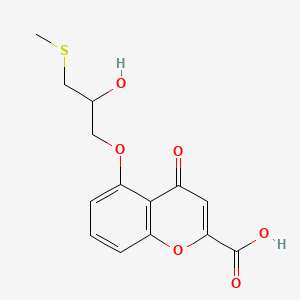
Texacromil
Cat. No. B1622236
Key on ui cas rn:
77005-28-8
M. Wt: 310.32 g/mol
InChI Key: CMPCNRFIRDPVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04282247
Procedure details


To a solution of 3.4 g of ethyl 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylate in 20 ml of acetone there is added 11 ml of N sodium hydroxide and the mixture is heated at 50° C. for 10 minutes. After evaporating the solvent under reduced pressure, 30 ml of water are added, the resulting mixture is extracted with diethyl ether, filtered on charcoal and the limpid solution thus obtained is acidified with hydrochloric acid. The product which precipitates is filtered, washed with water and dried. Thus, 2.8 g of 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylic acid is obtained as dihydrate (CM 57202); m.p. 76°-79° C.
Name
ethyl 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:21][S:22][CH3:23])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[C:7](=[O:20])[CH:8]=[C:9]([C:15]([O:17]CC)=[O:16])[O:10]2.[OH-].[Na+].Cl>CC(C)=O>[OH:1][CH:2]([CH2:21][S:22][CH3:23])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[C:7](=[O:20])[CH:8]=[C:9]([C:15]([OH:17])=[O:16])[O:10]2 |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylate
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(COC1=C2C(C=C(OC2=CC=C1)C(=O)OCC)=O)CSC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the solvent under reduced pressure, 30 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture is extracted with diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the limpid solution thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product which precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(COC1=C2C(C=C(OC2=CC=C1)C(=O)O)=O)CSC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
